molecular formula C6H5BrN2O2 B1332404 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one CAS No. 300574-36-1

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one

Cat. No.: B1332404
CAS No.: 300574-36-1
M. Wt: 217.02 g/mol
InChI Key: RLBJBTYYLDXIHR-UHFFFAOYSA-N
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Description

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one is a heterocyclic compound that contains a bromine atom and a benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one typically involves the bromination of 4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxadiazoles depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Dehalogenated benzoxadiazoles.

Scientific Research Applications

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzoxadiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-oxo-4,5,6,7-tetrahydrobenzofurazan: Similar structure but with a different ring system.

    2-Bromo-4,5,6,7-tetrahydro-1,3-thiazolo-5,4-c-pyridine: Contains a thiazole ring instead of a benzoxadiazole ring.

    5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Contains a pyrazole ring and a tetrahydropyran moiety.

Uniqueness

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one is unique due to its specific combination of a bromine atom and a benzoxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-2-4-5(6(3)10)9-11-8-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBJBTYYLDXIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274064
Record name 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300574-36-1
Record name 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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